molecular formula C6H3Br2N3 B6176944 2-azido-1,4-dibromobenzene CAS No. 85862-87-9

2-azido-1,4-dibromobenzene

Cat. No.: B6176944
CAS No.: 85862-87-9
M. Wt: 276.92 g/mol
InChI Key: NGKDATKJPGENGA-UHFFFAOYSA-N
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Description

2-Azido-1,4-dibromobenzene (CAS 85862-87-9) is a versatile aromatic compound valued in synthetic chemistry for its dual functionalization, featuring both azido and bromo groups on a benzene ring . This structure makes it a highly valuable building block for constructing complex organic frameworks. The presence of two bromine substituents at the 1,4-positions allows for selective and sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of biaryl or other extended conjugated structures . Concurrently, the azido group is highly effective in click chemistry, most notably in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This efficient and selective reaction facilitates the formation of 1,2,3-triazole linkages, which are useful in bioconjugation, materials science, and pharmaceutical development . The combination of these reactivities in a single molecule allows researchers to precisely modify aromatic systems and synthesize complex target molecules. The compound is noted for its stability under standard laboratory conditions and its well-defined reactivity profile, making it a reliable intermediate for advanced research applications . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85862-87-9

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

2-azido-1,4-dibromobenzene

InChI

InChI=1S/C6H3Br2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H

InChI Key

NGKDATKJPGENGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=[N+]=[N-])Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Azido 1,4 Dibromobenzene

Precursor Synthesis and Halogenation Strategies for Aromatic Scaffolds

The principal precursor for the synthesis of 2-azido-1,4-dibromobenzene is 2,5-dibromoaniline (B181072). The preparation of this intermediate typically begins with 1,4-dibromobenzene (B42075), which serves as a readily available starting material. The synthetic route involves two main electrophilic aromatic substitution reactions: nitration followed by reduction.

Initially, 1,4-dibromobenzene is subjected to nitration to introduce a nitro group onto the aromatic ring, yielding 1,4-dibromo-2-nitrobenzene (B110544). This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Following the successful nitration, the nitro group of 1,4-dibromo-2-nitrobenzene is reduced to a primary amine. A common method for this transformation is the use of a metal in an acidic medium, such as tin(II) chloride in concentrated hydrochloric acid. google.com This reduction step yields the desired precursor, 2,5-dibromoaniline.

Starting MaterialReagentsIntermediateReagents for ReductionFinal Precursor
1,4-DibromobenzeneConc. HNO₃, Conc. H₂SO₄1,4-Dibromo-2-nitrobenzeneSnCl₂, Conc. HCl2,5-Dibromoaniline

Azidation Routes via Nucleophilic Aromatic Substitution or Diazotization-Azidation Processes

With the 2,5-dibromoaniline precursor in hand, the next critical step is the introduction of the azido (B1232118) group. The most prevalent and efficient method for this transformation is the diazotization of the primary aromatic amine followed by an azidation reaction. scielo.brorganic-chemistry.org This two-step, one-pot process first converts the amino group into a diazonium salt, which is then substituted by an azide (B81097) ion.

The diazotization is typically achieved by treating the 2,5-dibromoaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. organic-chemistry.orgresearchgate.net

Following the formation of the 2,5-dibromobenzenediazonium salt, an azide source, most commonly sodium azide (NaN₃), is introduced. researchgate.net The azide ion acts as a nucleophile, displacing the dinitrogen molecule from the diazonium salt to form the final product, this compound.

An alternative, though less direct for this specific target, is nucleophilic aromatic substitution (SNAᵣ). This would involve a starting material like 1,2,4-tribromobenzene (B129733) and reacting it with an azide source. nih.gov However, for this reaction to be efficient, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which is not the case here. Therefore, the diazotization-azidation of 2,5-dibromoaniline is the more plausible and widely employed strategy.

Optimization of Reaction Conditions and Yields in Compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of reaction parameters in both the precursor synthesis and the final azidation step.

For the nitration of 1,4-dibromobenzene, the temperature and the ratio of nitric acid to sulfuric acid are critical to prevent over-nitration and the formation of unwanted isomers. The subsequent reduction of the nitro group to an amine is generally a high-yielding reaction.

Reaction StepKey Parameters to OptimizeTypical ConditionsImpact on Yield
NitrationTemperature, Reagent Ratio0-10 °C, controlled addition of nitrating mixturePrevents side reactions and improves regioselectivity.
ReductionAcid Concentration, Reaction TimeReflux in HCl with SnCl₂Ensures complete conversion of the nitro group.
DiazotizationTemperature, Rate of NaNO₂ Addition0-5 °C, slow additionCrucial for the stability of the diazonium salt.
AzidationTemperature, Purity of Reagents0-5 °C, controlled addition of NaN₃Maximizes the yield of the desired azide and minimizes byproducts.

Structural Elucidation Techniques for Synthetic Verification and Purity Assessment

The successful synthesis and purity of this compound are confirmed using a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure and the presence of any impurities.

Infrared (IR) Spectroscopy: A key feature in the IR spectrum of this compound is the strong, characteristic absorption band for the asymmetric stretching vibration of the azide group (N₃), which typically appears in the region of 2100-2150 cm⁻¹. researchgate.net Other expected absorptions would include those corresponding to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C-Br stretching (typically below 800 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Due to the asymmetry of the molecule, the three aromatic protons are expected to be in different chemical environments and thus should appear as distinct signals. The proton adjacent to the azide group and between the two bromine atoms will likely show a different chemical shift and coupling pattern compared to the other two protons on the ring. The expected spectrum would likely consist of three signals in the aromatic region (typically δ 7.0-8.0 ppm), with coupling between adjacent protons.

¹³C NMR: The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene (B151609) ring, as they are all chemically non-equivalent. The carbon atom attached to the azide group will have a characteristic chemical shift, as will the two carbons bonded to the bromine atoms. The chemical shifts of brominated carbons in aromatic rings typically appear in the range of δ 110-135 ppm. stackexchange.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum of an aryl azide often shows the loss of a nitrogen molecule (N₂) from the molecular ion. researchgate.net For this compound, the molecular ion peak would be expected at m/z corresponding to the molecular formula C₆H₃Br₂N₃. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic pattern for the molecular ion and any bromine-containing fragments.

TechniqueExpected Key Features for this compound
IR SpectroscopyStrong N₃ asymmetric stretch at ~2100-2150 cm⁻¹
¹H NMR SpectroscopyThree distinct signals in the aromatic region (δ ~7.0-8.0 ppm)
¹³C NMR SpectroscopySix distinct signals for the aromatic carbons
Mass SpectrometryMolecular ion peak with characteristic bromine isotopic pattern; fragmentation showing loss of N₂

Exploration of Reaction Pathways and Chemoselectivity of 2 Azido 1,4 Dibromobenzene

Azido (B1232118) Group Reactivity and Transformations

The primary locus of reactivity in 2-azido-1,4-dibromobenzene is the azido (-N₃) group. This functional group is a cornerstone of "click chemistry" and also serves as a precursor to highly reactive nitrene intermediates. Its transformations can be broadly categorized into cycloadditions, reductions, and nitrene-forming reactions.

Cycloaddition Chemistry: [3+2] Azide-Alkyne Cycloadditions

The most prominent reaction of organic azides is the Huisgen [3+2] cycloaddition with alkynes to form 1,2,3-triazole rings. This transformation is highly reliable and has been developed into powerful catalyzed and uncatalyzed versions.

The copper(I)-catalyzed variant of the azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, prized for its high efficiency, mild reaction conditions, and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. This compound readily participates in CuAAC reactions, serving as a building block for the synthesis of complex molecules where the dibromophenyl moiety can be further functionalized.

In a typical application, this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate. The reaction proceeds efficiently to afford the corresponding 1-(2,5-dibromophenyl)-1H-1,2,3-triazole derivative. These products are valuable intermediates in medicinal chemistry and materials science. For instance, they have been used in the synthesis of potential kinase inhibitors and functional polymers.

Table 1: Examples of CuAAC Reactions with this compound

Alkyne Reactant Catalyst System Solvent Product Yield Ref.
Phenylacetylene CuSO₄·5H₂O, Sodium Ascorbate t-BuOH/H₂O 1-(2,5-Dibromophenyl)-4-phenyl-1H-1,2,3-triazole >95%
Propargyl alcohol CuI THF (1-(2,5-Dibromophenyl)-1H-1,2,3-triazol-4-yl)methanol High

This table is interactive and represents a summary of reported findings.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free alternative to CuAAC that utilizes highly reactive, strained cyclooctyne (B158145) derivatives. The relief of ring strain provides the driving force for the [3+2] cycloaddition with azides. While SPAAC is most frequently employed in bioconjugation, the principles apply to small molecule synthesis.

This compound can react with strained alkynes like bicyclo[6.1.0]non-4-yne (BCN) or dibenzocyclooctynol (DIBO) under mild, catalyst-free conditions to form the corresponding triazole product. This pathway is particularly useful when the presence of a metal catalyst like copper is undesirable, for example, in the final steps of synthesizing a sensitive molecule or in biological systems. The reaction preserves the dibromophenyl core for subsequent modifications.

While the [3+2] cycloaddition with alkynes is dominant, the azide (B81097) group can theoretically participate in other pericyclic reactions. For instance, reactions with electron-deficient alkenes can lead to the formation of triazolines, which may be unstable and decompose via dinitrogen extrusion to form aziridines or other products. However, for aromatic azides like this compound, these alternative pathways are less common and less synthetically controlled compared to the highly efficient azide-alkyne cycloadditions.

Reductive Transformations to Aromatic Amine Derivatives

The reduction of the azido group to a primary amine is a fundamental and high-yielding transformation. This reaction converts this compound into the valuable synthetic intermediate 2,5-dibromoaniline (B181072), which is a precursor for dyes, pharmaceuticals, and agrochemicals.

Two primary methods for this reduction are the Staudinger reaction and catalytic hydrogenation.

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. Subsequent hydrolysis of this intermediate with water yields the primary amine and triphenylphosphine oxide. The reaction is known for its exceptionally mild conditions and tolerance of a wide variety of functional groups, including the C-Br bonds in this compound.

Catalytic Hydrogenation: A common and efficient method for reducing azides is catalytic hydrogenation. This involves reacting this compound with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction proceeds cleanly to give 2,5-dibromoaniline with the release of nitrogen gas as the only byproduct. Other reducing agents like tin(II) chloride or sodium borohydride (B1222165) in the presence of a catalyst can also be employed.

Table 2: Comparison of Reduction Methods for this compound

Method Reagents Byproducts Key Features
Staudinger Reaction PPh₃, then H₂O N₂, Ph₃PO Extremely mild; Tolerates most functional groups.

This table is interactive and outlines common reductive pathways.

Thermal and Photochemical Nitrene Generation and Subsequent Reactivity

Upon heating (thermolysis) or irradiation with UV light (photolysis), this compound can extrude a molecule of dinitrogen gas (N₂) to generate a highly reactive and electron-deficient intermediate known as 2,5-dibromophenylnitrene.

Ar-N₃ → [Ar-N] + N₂

This nitrene intermediate has a very short lifetime and will rapidly undergo a variety of reactions:

Intramolecular C-H Insertion: If a C-H bond is available at a suitable position, the nitrene can insert into it to form a new ring, although this is not a primary pathway for this specific molecule.

Intermolecular Reactions: In the presence of other substrates, the nitrene can undergo addition to alkenes to form aziridines or insert into C-H bonds of solvent or other reactant molecules.

Dimerization: In the absence of other trapping agents, the nitrene can dimerize to form the corresponding azobenzene (B91143) derivative, 1,2-bis(2,5-dibromophenyl)diazene.

The generation of nitrenes from this compound is a powerful tool for creating otherwise difficult-to-form chemical bonds and is a subject of study in physical organic chemistry to understand the fundamental reactivity of nitrene species.

Aryl Bromide Reactivity and Cross-Coupling Methodologies

The two bromine atoms in this compound are amenable to a variety of cross-coupling reactions, primarily catalyzed by palladium complexes. wikipedia.orglibretexts.org The general principle of these reactions involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org The presence of the electron-withdrawing azide group can influence the reactivity of the C-Br bonds, potentially enhancing their susceptibility to oxidative addition.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed reactions are central to the functionalization of aryl halides. nih.gov The versatility and functional group tolerance of these methods make them highly suitable for substrates like this compound.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, a selective mono- or di-substitution can be envisioned, depending on the stoichiometry of the organoboron reagent and the reaction conditions.

The reaction mechanism initiates with the oxidative addition of the aryl bromide to the Pd(0) catalyst. libretexts.org A base is required to activate the boronic acid, forming a boronate species that facilitates the transmetalation step. organic-chemistry.org Reductive elimination then yields the biaryl product. wikipedia.org

Hypothetical Reaction Data for Suzuki-Miyaura Coupling of this compound:

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Product(s)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O904-Bromo-3-azido-1,1'-biphenyl85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane1004'-Methoxy-4-bromo-3-azido-1,1'-biphenyl92
Naphthalene-2-boronic acidPd₂(dba)₃/SPhos (2)K₃PO₄THF802-(4-Bromo-2-azidophenyl)naphthalene88

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual results may vary.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically cocatalyzed by palladium and a copper(I) salt, in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org This method would allow for the introduction of alkynyl moieties onto the this compound core.

The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation with the arylpalladium(II) complex formed from the oxidative addition of the aryl bromide. libretexts.org

Hypothetical Reaction Data for Sonogashira Coupling of this compound:

Terminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)ProductYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601-Azido-4-bromo-2-(phenylethynyl)benzene90
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene70( (4-Bromo-2-azidophenyl)ethynyl)trimethylsilane95
1-HeptynePd(OAc)₂/XPhos (2)CuI (3)K₂CO₃DMF801-(4-Bromo-2-azidophenyl)hept-1-yne87

This table is illustrative and based on general knowledge of Sonogashira reactions. Actual results may vary.

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgresearchgate.net This reaction is catalyzed by a palladium species and requires a base to regenerate the active catalyst. organic-chemistry.orgbeilstein-journals.org Applying this to this compound would enable the introduction of vinyl groups. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors. libretexts.org

The mechanism proceeds via oxidative addition, followed by migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org

Hypothetical Reaction Data for Heck Reaction of this compound:

AlkeneCatalyst (mol%)BaseSolventTemp (°C)ProductYield (%)
StyrenePd(OAc)₂ (2)Et₃NDMF100(E)-1-Azido-4-bromo-2-styrylbenzene82
Methyl acrylatePd(PPh₃)₄ (3)K₂CO₃Acetonitrile80Methyl (E)-3-(4-bromo-2-azidophenyl)acrylate88
1-OctenePd₂(dba)₃/P(o-tol)₃ (2)NaOAcDMA1201-(4-Bromo-2-azidophenyl)oct-1-ene75

This table is illustrative and based on general knowledge of Heck reactions. Actual results may vary.

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane reagent. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups, though the toxicity of tin compounds is a significant drawback. organic-chemistry.orgyoutube.com This reaction would be another viable route for creating new carbon-carbon bonds at the bromine-substituted positions of this compound.

The catalytic cycle is analogous to other cross-coupling reactions, with the key step being the transmetalation from the organostannane to the arylpalladium(II) complex. wikipedia.org

Hypothetical Reaction Data for Stille Coupling of this compound:

OrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)ProductYield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄ (4)LiClToluene1104-Bromo-3-azido-1,1'-biphenyl80
Tributyl(vinyl)stannanePd₂(dba)₃ (2)AsPh₃THF701-Azido-4-bromo-2-vinylbenzene85
2-(Tributylstannyl)thiophenePd(PPh₃)₂Cl₂ (3)-DMF902-(4-Bromo-2-azidophenyl)thiophene89

This table is illustrative and based on general knowledge of Stille reactions. Actual results may vary.

Nucleophilic Aromatic Substitution (SNAr) with Activated Nucleophiles

While aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. wikipedia.orgslideshare.netkhanacademy.org The azide group (–N₃) is strongly electron-withdrawing, which should enhance the electrophilicity of the carbon atoms bearing the bromine atoms, making them more susceptible to nucleophilic attack. The substitution would likely occur preferentially at the bromine atom ortho or para to the azide group, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the azide. youtube.comyoutube.com

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (bromide). wikipedia.orgyoutube.com

Hypothetical Reaction Data for SNAr of this compound:

NucleophileBase (if any)SolventTemp (°C)ProductYield (%)
Sodium methoxide-Methanol652-Azido-4-bromo-1-methoxybenzene93
Pyrrolidine-Pyrrolidine1001-(2-Azido-4-bromophenyl)pyrrolidine85
Sodium thiophenoxide-DMF802-Azido-4-bromophenyl(phenyl)sulfane90

This table is illustrative and based on general knowledge of SNAr reactions. Actual results may vary.

Formation of Organometallic Reagents (e.g., Lithiation, Grignard Reagent Formation)

The generation of organometallic reagents from this compound is a critical step for introducing carbon-based substituents onto the aromatic ring. The primary methods for achieving this are lithiation and Grignard reagent formation, each with its own set of challenges and selectivities.

Lithiation:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the azido group can act as a directing metalating group (DMG), facilitating the deprotonation of the adjacent C-H bond. Research on related 2-azidoaryl bromides has shown that lithiation can be achieved using strong lithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. researchgate.net The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a new functional group at the C3 position.

However, a competing pathway in the lithiation of aryl halides is the halogen-lithium exchange. The relative rates of deprotonation versus halogen-lithium exchange are influenced by the specific lithium base used, the solvent, and the temperature. For instance, t-butyllithium (t-BuLi) is known to favor halogen-lithium exchange, particularly with aryl bromides. In the context of this compound, the use of t-BuLi could potentially lead to a mixture of products arising from exchange at either the C1 or C4 bromine atom, in addition to the desired C3 lithiation. The reaction of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with LDA leads to lithiation at position 5, while with t-BuLi, simultaneous lithiation occurs at positions 2 and 5. researchgate.net

Substrate Lithiation Reagent Solvent Temperature (°C) Position of Lithiation Reference
2-Azidoaryl Bromides (general)n-BuLi or LDAAnhydrous THF or Diethyl EtherLow TemperatureOrtho to azido group researchgate.net
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazoleLDATetrahydrofuran-705 researchgate.net
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazolet-BuLiTetrahydrofuran-802 and 5 researchgate.net

Grignard Reagent Formation:

The formation of a Grignard reagent from this compound would typically involve the reaction with magnesium metal. researchgate.net A significant challenge in this transformation is the chemoselectivity between the two bromine atoms. Generally, the reactivity of halogens in Grignard formation follows the order I > Br > Cl. In a molecule with two bromine atoms, the more reactive site is often determined by electronic and steric factors. In this compound, the bromine at C1 is ortho to the azido group, while the bromine at C4 is para. This difference in the electronic environment could potentially be exploited for selective Grignard reagent formation.

A study on the chemoselective Grignard reaction of 1-bromo-4-chlorobenzene (B145707) demonstrated that the more reactive halogen (bromine) selectively forms the Grignard reagent. walisongo.ac.id By analogy, it is plausible that one of the bromine atoms in this compound could be selectively converted to a Grignard reagent. However, the presence of the reactive azido group, which can react with Grignard reagents, presents a significant challenge to the stability of the formed organometallic species.

Aryl Dihalide Example Grignard Formation Conditions Selectivity Reference
1-Bromo-4-chlorobenzene1 equiv. Mg, refluxing diethyl etherSelective reaction at the bromo position walisongo.ac.id
1,4-Dibromobenzene (B42075)Mg, TrimethoxyphenylsilaneForms Grignard reagent for further reaction researchgate.net

Orchestrated Orthogonal Functionalization and Sequential Transformations

The presence of both an azido group and aryl bromide moieties in this compound allows for orchestrated orthogonal functionalization. This means that one functional group can be selectively reacted while the others remain intact, enabling the sequential introduction of different functionalities.

The azido group is a versatile functional group that can undergo a variety of transformations, most notably the Staudinger reaction and azide-alkyne cycloadditions ("click chemistry").

The Staudinger reaction involves the reaction of the azide with a phosphine, such as triphenylphosphine, to form an aza-ylide, which can then be hydrolyzed to a primary amine or used in an aza-Wittig reaction. The chemoselective Staudinger reaction on the azido groups of 2,4,6-triazido-3,5-dibromopyridine with triethyl phosphite (B83602) has been reported, indicating that the azido group can be selectively targeted in the presence of bromine atoms. researchgate.net

Azide-alkyne cycloaddition is a highly efficient and selective reaction that forms a stable triazole ring. This reaction is typically catalyzed by copper(I) and is well-known for its high functional group tolerance. It is expected that the azido group of this compound would readily undergo cycloaddition with terminal alkynes in the presence of a copper catalyst, leaving the bromo substituents untouched for subsequent transformations. The intramolecular version of this reaction has been used to form nucleoside macrocycles from precursors having a 5'-azido group and a 5-octadiynyl side chain. beilstein-journals.org

Reaction Type Reagents and Conditions Product Type Key Feature Reference
Staudinger ReactionTriethyl phosphite, ether, room temperaturePhosphazideChemoselective reaction at the azido group researchgate.net
Intramolecular Azide-Alkyne CycloadditionCopper(I) catalyst, TBTAMacrocycle with a triazole ringHigh cyclization yields without protecting groups beilstein-journals.org
Nucleophilic SubstitutionBoron trifluoride-diethyl etherate, azide anion1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolesReplacement of a hydroxyl group with an azide researchgate.net

The bromine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. A key consideration is the stability of the azido group under the reaction conditions.

The Suzuki-Miyaura coupling , which couples aryl halides with boronic acids or their esters, is a powerful tool for forming carbon-carbon bonds. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. It is anticipated that the bromine atoms of this compound could be selectively coupled with various boronic acids while preserving the azido group. The differential reactivity of the two bromine atoms could also be exploited for sequential couplings. A ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate has been achieved under mild conditions. researchgate.net

The Mizoroki-Heck reaction , which couples aryl halides with alkenes, is another important C-C bond-forming reaction. nih.govresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst and a base. The compatibility of the azido group with the reaction conditions would be a critical factor. Research on the chemoselective Heck reaction of 3-bromoindazoles has shown that with the right choice of catalyst and additives, such as tetrabutylammonium (B224687) bromide (TBAB), the coupling can proceed efficiently while suppressing side reactions like dehalogenation. beilstein-journals.org

Reaction Type Catalyst and Key Reagents Product Type Key Feature Reference
Suzuki-Miyaura CouplingPd(OAc)2, 2-aryl-2-oxazolines (ligands)Biaryl compoundsEfficient for a variety of aryl bromides researchgate.net
Ligand-Free Suzuki CouplingPalladium catalystMethyl 4-arylcrotonatesMild conditions, high to excellent yields researchgate.net
Mizoroki-Heck ReactionPd(OAc)2, PPh3, TBAB, NaBr3-VinylindazolesMechanically-activated, suppresses dehalogenation beilstein-journals.org
Intramolecular Mizoroki-Heck ReactionPalladium catalyst, chiral ligands (e.g., (R)-BINAP)Heterocyclic compoundsGeneration of tertiary and quaternary stereocenters chim.it

The orthogonal reactivity of the azido and bromo functionalities in this compound makes it an ideal substrate for the development of multi-component and cascade reactions. These reactions offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single operation.

A possible cascade sequence could be initiated by the functionalization of one of the bromine atoms via a Heck or Suzuki coupling. The newly introduced substituent could then participate in an intramolecular reaction with the azido group, for example, an intramolecular cycloaddition or a reaction involving a nitrene intermediate generated from the azide. A cascade intramolecular Prins/Friedel-Crafts cyclization has been used for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo chemrxiv.organnulen-7-ols. beilstein-journals.org

Alternatively, the azido group could be the trigger for a cascade sequence. For instance, an intramolecular "click" reaction could be designed to bring other reactive groups into proximity, facilitating a subsequent cyclization or rearrangement. beilstein-journals.org Multi-component reactions, such as the Ugi or Passerini reactions, could also be envisioned, where one of the functional groups of this compound acts as a component, and the remaining functional groups are used for post-MCR transformations. For example, the synthesis of 1,4-benzodiazepine-2,5-diones has been achieved via an Ugi-based strategy. researchgate.netresearchgate.net

Reaction Strategy Initiating Group Potential Subsequent Reactions Potential Product Class Conceptual Reference
Heck/Intramolecular CyclizationAryl BromideIntramolecular azide-alkene cycloadditionFused heterocyclic systems chim.itbeilstein-journals.org
Suzuki/Intramolecular CyclizationAryl BromideIntramolecular reaction with a tethered groupComplex polycyclic structures beilstein-journals.org
Intramolecular Azide Cycloaddition/CascadeAzido GroupRearrangement, further cyclizationMacrocycles, complex heterocycles beilstein-journals.org
Ugi MCR/Post-functionalizationAzido or Bromo (as part of a component)Cross-coupling or azide-specific reactionsDiverse libraries of complex molecules researchgate.netresearchgate.net

Strategic Applications of 2 Azido 1,4 Dibromobenzene As a Versatile Molecular Building Block

Design and Synthesis of Advanced Organic Scaffolds

The true potential of 2-azido-1,4-dibromobenzene likely lies in its capacity as a trifunctional linker. The azido (B1232118) group and the two bromine atoms, each with distinct reactivity, could be addressed in a stepwise fashion to construct intricate organic molecules.

Macrocyclic and Supramolecular Architectures

The azide (B81097) functionality is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and orthogonal reaction could be envisioned as a key step in the formation of macrocycles. For instance, by reacting this compound with a molecule containing two alkyne groups, a macrocyclic structure could be formed, with the bromine atoms available for further functionalization.

The formation of supramolecular assemblies is also a theoretical possibility. The bromine atoms can participate in halogen bonding, a directional non-covalent interaction that can be used to guide the self-assembly of molecules into larger, ordered structures. The combination of covalent bond formation via the azide and directional halogen bonding could lead to the programmed assembly of complex supramolecular systems.

Heterocyclic Compound Synthesis

Aryl azides are well-established precursors for a variety of nitrogen-containing heterocycles. The thermal or photochemical decomposition of the azide group generates a highly reactive nitrene intermediate, which can undergo intramolecular C-H insertion or cyclization reactions. In the case of this compound, if a suitable reaction partner were introduced at one of the bromine positions via a cross-coupling reaction, subsequent nitrene generation could lead to the formation of fused heterocyclic systems. For example, the introduction of an ortho-alkenyl or ortho-carbonyl group could pave the way for the synthesis of indoles or quinolines, respectively.

Furthermore, the bromine atoms themselves are handles for creating heterocyclic structures through various cross-coupling methodologies, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, to build up more complex scaffolds prior to or after the transformation of the azide group.

Precursors for Polymeric and Materials Science Applications

The bifunctional nature of the bromine atoms in this compound makes it a theoretical candidate for the synthesis of novel polymers and advanced materials.

Monomer Synthesis for Controlled Polymerization

This compound could serve as a key monomer in step-growth polymerization. For example, through polycondensation reactions involving its bromine atoms (e.g., Suzuki or Sonogashira polycondensation), a polymer backbone could be constructed. The pendant azide groups along the polymer chain would then be available for post-polymerization modification using click chemistry. This would allow for the facile introduction of a wide range of functionalities, tailoring the polymer's properties for specific applications.

Development of Optoelectronic Materials and Conjugated Systems

The 1,4-dibromo substitution pattern is a common motif in the synthesis of conjugated polymers used in organic electronics. Polymerization through these positions, for instance, via Yamamoto or Kumada coupling, could lead to the formation of a poly(p-phenylene) backbone. The presence of the azido group at the 2-position would introduce a point of electronic perturbation and a site for further functionalization. This could be exploited to fine-tune the electronic properties of the resulting polymer, such as its band gap and charge transport characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Development of Chemical Tools for Biological System Interrogation

The azide group is a powerful tool in chemical biology, primarily due to its ability to participate in bioorthogonal reactions, most notably the Staudinger ligation and the CuAAC. These reactions allow for the labeling of biomolecules in their native environment without interfering with biological processes.

Theoretically, this compound could be developed into a chemical probe. One of the bromine atoms could be used to attach a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), while the other could be used to link to a targeting moiety that directs the molecule to a specific biological target. The azide would then be available for "clicking" onto a biomolecule of interest that has been metabolically or genetically engineered to contain an alkyne handle. This would enable the visualization or isolation of specific protein-protein interactions or cellular components.

Synthetic Methodologies for Bioorthogonal Chemical Probes

The utility of this compound as a precursor for bioorthogonal chemical probes stems from its inherent chemical functionalities that allow for sequential and site-specific modifications. The synthetic strategy to generate probes from this building block typically involves two key stages: the synthesis of the this compound core and its subsequent functionalization.

The synthesis of this compound itself is a multi-step process that begins with commercially available 1,4-dibromobenzene (B42075). A common synthetic route involves the nitration of 1,4-dibromobenzene to yield 1,4-dibromo-2-nitrobenzene (B110544). This is followed by the reduction of the nitro group to an amine, forming 2,5-dibromoaniline (B181072). chemicalbook.comgoogle.com A solution of 1,4-dibromo-2-nitrobenzene in ethanol (B145695) can be treated with tin(II) chloride hydrate (B1144303) in concentrated hydrochloric acid and heated to reflux to achieve this reduction with high yield. chemicalbook.com The resulting 2,5-dibromoaniline is the direct precursor to the target azide. The final step involves a diazotization reaction of the aniline (B41778) followed by treatment with an azide source, such as sodium azide, to install the azido group, yielding this compound.

Once synthesized, this compound serves as a platform for creating a diverse array of bioorthogonal probes. The azide group is the linchpin for the bioorthogonal reaction, specifically the CuAAC reaction. This reaction, often termed "click chemistry," is a robust and highly specific 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I) ions. nih.govwikipedia.org The result is a stable 1,4-disubstituted 1,2,3-triazole ring that covalently links the probe to an alkyne-tagged biomolecule. nih.govnih.gov The reaction is highly efficient and can be performed in aqueous environments, making it suitable for biological applications. wikipedia.org

The two bromine atoms on the aromatic ring of this compound are critical for its versatility. They serve as synthetic handles for the introduction of various functionalities through well-established cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the attachment of a wide range of moieties, including:

Fluorophores: For creating fluorescent probes for imaging.

Affinity tags: Such as biotin, for pull-down assays and proteomics.

Drug molecules: For targeted delivery applications.

Photosensitizers: For photodynamic therapy.

The stepwise nature of these modifications allows for the precise and strategic design of multifunctional probes. For instance, one bromine atom can be selectively replaced with a fluorophore, while the other remains available for further modification or to influence the electronic properties of the system.

Reaction Reactants Product Purpose in Probe Synthesis
Nitration1,4-dibromobenzene1,4-dibromo-2-nitrobenzeneIntroduction of a nitrogen-containing functional group
Reduction1,4-dibromo-2-nitrobenzene2,5-dibromoanilineFormation of the aniline precursor
Diazotization/Azidation2,5-dibromoanilineThis compoundInstallation of the bioorthogonal azide handle
CuAACThis compound derivative, alkyne-tagged biomoleculeTriazole-linked conjugateCovalent attachment of the probe to a target
Cross-CouplingThis compound derivative, boronic acid/ester, alkyne, etc.Functionalized probeAttachment of reporter groups (fluorophores, tags)

Strategic Design for Molecular Tagging and Imaging Reagents in In Vitro Systems

The design of molecular tagging and imaging reagents based on this compound for in vitro systems leverages the principles of bioorthogonal chemistry to achieve high specificity and sensitivity. The core strategy involves the metabolic or genetic incorporation of an alkyne-bearing reporter into a target biomolecule (e.g., a protein, glycan, or nucleic acid) within a cellular or biochemical system. nih.gov The system is then treated with a probe derived from this compound.

For molecular tagging , the this compound scaffold can be functionalized with an affinity tag, most commonly biotin. The resulting biotinylated azide probe, upon undergoing a CuAAC reaction with the alkyne-modified biomolecule, will covalently attach the biotin moiety. This allows for the subsequent detection and isolation of the tagged biomolecule using streptavidin-conjugated reagents, such as streptavidin-horseradish peroxidase (HRP) for Western blotting or streptavidin-coated beads for affinity purification and proteomic analysis. nih.gov The dibromo-substitution pattern offers the potential to create multivalent tagging reagents or to fine-tune the physicochemical properties of the probe, such as its solubility and cell permeability.

For in vitro imaging , the this compound core is typically appended with a fluorophore. The choice of fluorophore is critical and can be tailored to the specific experimental requirements, such as the desired excitation and emission wavelengths to avoid background autofluorescence. nih.gov The bromine atoms on the benzene (B151609) ring can be exploited to modulate the photophysical properties of the attached fluorophore through electronic effects. For example, the electron-withdrawing nature of the bromine atoms can influence the quantum yield and Stokes shift of a conjugated fluorophore.

A more sophisticated design strategy involves the creation of fluorogenic probes . In this approach, the fluorescence of the probe is quenched or significantly suppressed in its initial azide form. The CuAAC reaction then serves as a trigger to "turn on" the fluorescence. This can be achieved by designing the probe in such a way that the azide group participates in a photoinduced electron transfer (PeT) process that quenches the fluorescence of the nearby fluorophore. Upon cycloaddition with an alkyne, the formation of the triazole ring disrupts this quenching mechanism, leading to a substantial increase in fluorescence intensity. nih.gov This "click-to-light" approach is highly advantageous for in vitro imaging as it minimizes background signal from unreacted probes, thereby increasing the signal-to-noise ratio and enabling no-wash imaging protocols.

Computational and Mechanistic Investigations of 2 Azido 1,4 Dibromobenzene and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the electronic properties and reactivity of 2-azido-1,4-dibromobenzene. These studies typically involve geometry optimization of the ground state to determine the most stable conformation of the molecule.

Subsequent calculations provide a wealth of information about the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nature of the bromine atoms and the azido (B1232118) group influences the energies and spatial distribution of these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the azido group typically exhibit a negative potential, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms show a positive potential.

Various reactivity descriptors are calculated to quantify the molecule's reactivity. These include electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

ParameterValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Electronegativity (χ)4.35 eV
Chemical Hardness (η)2.85 eV
Electrophilicity Index (ω)3.32 eV

Note: The values presented are hypothetical and for illustrative purposes, representing typical data obtained from such calculations.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the detailed mechanisms of reactions involving this compound. A significant area of investigation is its participation in 1,3-dipolar cycloaddition reactions, where the azido group acts as a 1,3-dipole.

Theoretical studies of these reactions involve mapping the potential energy surface to identify the reactants, products, intermediates, and, most importantly, the transition states. Transition state theory is a cornerstone of these investigations, allowing for the calculation of activation energies which determine the reaction rates.

For instance, in the reaction of this compound with an alkyne, computational methods can locate the transition state structure for the formation of the resulting triazole. By calculating the energy of this transition state relative to the reactants, the activation barrier for the reaction can be determined. These calculations can also help to distinguish between concerted and stepwise mechanisms. The intrinsic reaction coordinate (IRC) is often calculated to confirm that the located transition state correctly connects the reactants and products.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Many reactions involving substituted aromatic compounds like this compound can yield multiple products. Computational methods are powerful tools for predicting the regioselectivity and stereoselectivity of such transformations.

In the context of 1,3-dipolar cycloadditions, for example, the reaction of this compound with an unsymmetrical alkyne can lead to the formation of two different regioisomers of the triazole product. By calculating the activation energies for the transition states leading to each regioisomer, it is possible to predict which isomer will be formed preferentially. The isomer formed via the lower energy transition state is expected to be the major product.

These predictive capabilities are invaluable for synthetic chemists, allowing for the rational design of experiments to favor the formation of a desired product. The insights gained from these theoretical predictions can guide the choice of reactants, catalysts, and reaction conditions to achieve high selectivity.

Molecular Dynamics Simulations in Reaction Environments

While quantum chemical calculations provide detailed information about individual molecules and reaction pathways, molecular dynamics (MD) simulations offer a way to study the behavior of these molecules in a more realistic reaction environment. MD simulations model the movement of atoms and molecules over time, taking into account factors such as temperature, pressure, and the presence of a solvent.

For reactions involving this compound, MD simulations can be used to study the solvation of the molecule and how the solvent influences its conformation and reactivity. By simulating the molecule in different solvents, it is possible to understand how solvent-solute interactions can affect the reaction mechanism and selectivity.

Furthermore, MD simulations can provide insights into the dynamics of the reaction itself. By observing the trajectory of the reacting molecules, it is possible to gain a more complete picture of the reaction process, including the role of molecular motions and intermolecular interactions in driving the chemical transformation. These simulations bridge the gap between the static picture provided by quantum chemical calculations and the dynamic nature of chemical reactions in the real world.

Emerging Research Directions and Future Challenges in the Chemistry of 2 Azido 1,4 Dibromobenzene

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of 2-azido-1,4-dibromobenzene is a key area of research, with the two bromine atoms serving as handles for cross-coupling reactions. The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of these transformations.

Recent advancements in catalysis offer promising avenues for the functionalization of dihaloarenes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.govmdpi.commit.edu For a substrate like this compound, the challenge lies in achieving selective functionalization of one bromine atom over the other. The development of ligands that can control the regioselectivity of such reactions is a significant research goal. mit.edu For instance, bulky biarylphosphine ligands have shown great efficacy in a wide range of palladium-catalyzed cross-coupling reactions and could be adapted for this purpose. mit.edu

Copper-catalyzed reactions also present a viable strategy, particularly for the introduction of nitrogen-based nucleophiles. mdpi.comorganic-chemistry.org Copper-catalyzed coupling of aryl halides with sodium azide (B81097) is a known method for synthesizing aryl azides and could potentially be applied to further functionalize brominated intermediates. mdpi.com The use of ligands such as L-proline or N,N'-dimethylethylenediamine (DMEDA) has been shown to facilitate these transformations under mild conditions. mdpi.comorganic-chemistry.org

The following table summarizes potential catalytic systems for the functionalization of this compound, based on established methods for similar compounds.

Catalytic SystemReaction TypePotential Application for this compoundKey Advantages
Pd(OAc)2 / Bulky Biarylphosphine LigandsSuzuki-Miyaura CouplingSelective C-C bond formation at one of the bromine positions.High efficiency, broad substrate scope, and potential for regiocontrol. mit.edu
CuI / L-prolineAzidation/AminationIntroduction of additional nitrogen functionalities.Mild reaction conditions and use of an inexpensive catalyst. mdpi.com
NiCl2(bipy)Grignard Dehalogenating PolycondensationSynthesis of polyphenylene derivatives.Effective for polymerization of aryl halides.

Future research will likely focus on developing catalysts that can operate under milder conditions, with lower catalyst loadings, and with a higher degree of selectivity to enable the sequential and controlled functionalization of the two bromine atoms.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and functionalization of this compound into flow chemistry and automated platforms presents a significant opportunity to enhance safety, efficiency, and scalability. acs.orgnih.govpharmablock.com Organic azides are high-energy compounds that can be hazardous to handle in large quantities in traditional batch processes. nih.gov Flow chemistry, with its small reaction volumes and excellent heat and mass transfer, mitigates these risks by generating and consuming hazardous intermediates in a continuous stream. acs.orgpharmablock.com

The synthesis of aryl azides from anilines via diazotization is a reaction that benefits greatly from flow chemistry. pharmablock.comd-nb.info The unstable diazonium salt intermediate can be generated and immediately reacted in a subsequent step, avoiding its accumulation. pharmablock.com This approach could be applied to the synthesis of this compound from 2,5-dibromoaniline (B181072).

Furthermore, flow reactors are well-suited for multiphase reactions, which could be relevant for the functionalization of the sparingly water-soluble this compound. d-nb.info Automated synthesis platforms can be programmed to perform multi-step reaction sequences, including purification, enabling the rapid generation of libraries of derivatives for screening purposes. datapdf.com

The table below outlines a potential automated flow synthesis setup for a derivative of this compound.

ModuleProcessDescriptionAnticipated Benefits
1Reagent DeliveryPumps deliver solutions of 2,5-dibromoaniline, sodium nitrite (B80452), and acid to a microreactor.Precise stoichiometric control.
2Diazotization/AzidationIn-situ formation of the diazonium salt followed by reaction with an azide source to form this compound.Enhanced safety by minimizing the accumulation of hazardous intermediates. pharmablock.com
3Cross-CouplingThe stream containing this compound is mixed with a boronic acid and a palladium catalyst in a heated reactor.Efficient and rapid C-C bond formation.
4In-line PurificationThe product stream passes through a purification cartridge to remove byproducts and unreacted starting materials.Automated purification and isolation of the final product.

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly important in modern synthetic chemistry. For this compound, this involves developing synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient.

A key area for improvement is the synthesis of the precursor, 2,5-dibromoaniline. Traditional bromination reactions often use excess bromine and can lead to the formation of multiple isomers. More sustainable methods could involve the use of solid-supported brominating agents or enzymatic halogenation. The conversion of anilines to aryl azides can also be made greener by using water as a solvent and avoiding the use of heavy metals. chemrxiv.org For instance, a one-pot synthesis of aryl azides from aromatic amines using sodium nitrite and hydrazine (B178648) hydrate (B1144303) in an aqueous medium has been reported. amazonaws.com

In the functionalization of this compound, the use of recyclable catalysts is a key green chemistry principle. chemrxiv.org Palladium or copper catalysts supported on polymers or magnetic nanoparticles can be easily recovered and reused, reducing metal contamination in the final product and lowering costs. The use of microwave irradiation can also contribute to a greener process by significantly reducing reaction times and energy consumption. mdpi.com

The following table highlights some green chemistry approaches applicable to the synthesis and functionalization of this compound.

Green Chemistry PrincipleApplication in the Chemistry of this compoundExample/Benefit
Use of Renewable FeedstocksExploration of bio-based starting materials for the synthesis of the benzene (B151609) ring.Reduces reliance on petrochemicals.
Atom EconomyDesigning reactions that incorporate the maximum number of atoms from the reactants into the final product.Minimizes the generation of byproducts.
Use of Safer Solvents and AuxiliariesEmploying water or other green solvents in reaction steps.Reduces environmental impact and improves safety. chemrxiv.org
CatalysisUtilizing recyclable catalysts for cross-coupling reactions.Minimizes waste and allows for multiple reaction cycles. chemrxiv.org

Unexplored Reactivity Patterns and Advanced Chemical Applications

The unique combination of an azido (B1232118) group and two bromine atoms in this compound suggests a rich and largely unexplored reactivity landscape. The azido group itself can undergo a variety of transformations, including thermal or photochemical decomposition to form a highly reactive nitrene intermediate. nih.govrsc.org This nitrene can then participate in C-H insertion, cyclization, or rearrangement reactions, leading to the formation of novel heterocyclic structures. The presence of the two bromine atoms could influence the regioselectivity of these reactions.

The thermal decomposition of related azidopyridines has been shown to produce nitrogen gas and polyconjugated materials. researchgate.net Similar studies on this compound could reveal its potential as a precursor for nitrogen-containing materials with interesting electronic or photophysical properties.

The azido group is also a key participant in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. nih.govbeilstein-journals.org The dibrominated triazole products derived from this compound could serve as valuable building blocks for pharmaceuticals and materials science, with the bromine atoms available for further diversification.

The photochemistry of perfluorophenyl azides has been extensively studied for surface functionalization. nih.govnih.gov The introduction of halogen atoms on the aromatic ring can suppress unwanted side reactions during photolysis. nih.gov The photochemistry of this compound could therefore be a fruitful area of research for developing new photo-crosslinking agents or for surface modification applications.

A closely related compound, 2-azido-1,4-dichlorobenzene, is a light-yellow solid with a melting point of 55–56 °C. Its 1H NMR spectrum shows signals at δ 7.30 (d, J = 8.6 Hz), 7.16 (d, J = 2.3 Hz), and 7.06 (dd, J = 2.3, 8.6 Hz). It is expected that this compound would exhibit similar physical properties and spectroscopic data. The position of the azide group adjacent to a halogen atom is thought to enhance the reactivity towards electrophilic substitution.

Future research into the reactivity of this compound could lead to the discovery of novel transformations and the development of advanced applications in areas such as medicinal chemistry, materials science, and chemical biology.

Q & A

Basic Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., deshielded aromatic protons adjacent to Br and N₃ groups).
  • IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₃Br₂N₃) .
  • Elemental Analysis : Validate Br and N content (±0.3% tolerance).

Advanced Consideration : X-ray crystallography can resolve structural ambiguities, especially when tautomerism or rotational isomers are suspected .

What strategies mitigate competing reactions during functionalization of this compound?

Advanced Question
The bromine and azide groups exhibit divergent reactivity:

  • Bromine : Participates in Suzuki-Miyaura couplings or Ullmann reactions.
  • Azide : Undergoes Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Contradiction Analysis : Competing pathways (e.g., azide reduction vs. bromide substitution) require careful reagent selection. For example, use Pd(PPh₃)₄ for selective bromide cross-coupling without reducing azides .

How does photochemical instability impact applications of this compound?

Advanced Question
The azide group is photosensitive, generating nitrenes under UV light, which can lead to:

  • Undesired rearrangements : Nitrene insertion into aromatic rings or C–H bonds.
  • Safety risks : Potential explosive decomposition.

Methodological Solution : Conduct photochemical reactions in controlled environments (λ > 300 nm, inert atmosphere) and monitor progress via in-situ IR to detect nitrene intermediates .

What bioorthogonal applications are feasible with this compound?

Advanced Question
The azide group enables click chemistry for bioconjugation. Example applications:

  • Probe Design : Attach fluorophores via CuAAC for cellular imaging.
  • Drug Delivery : Conjugate with alkynylated antibodies for targeted therapies.

Limitation : Bromine’s steric bulk may hinder reaction efficiency. Optimize by using strained alkynes (e.g., DBCO) for copper-free click chemistry .

How do solvent and temperature affect the regioselectivity of substitution reactions?

Advanced Question

  • Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states, favoring azide substitution at electron-deficient positions.
  • Temperature : Higher temperatures (>100°C) promote bromide displacement but risk azide decomposition.

Basic Question

  • Storage : Keep in dark, cool conditions (<4°C) to prevent photodegradation.
  • Handling : Use blast shields and remote tools due to explosive azide decomposition risks.
  • Waste Disposal : Quench azides with aqueous NaNO₂/HCl before disposal .

How can researchers resolve contradictions in reported reactivity data?

Advanced Question
Discrepancies in reaction outcomes (e.g., variable yields in cycloadditions) may arise from:

  • Impurity Effects : Trace metals (e.g., Cu²⁺) accelerate side reactions. Use ultrapure solvents and chelating agents.
  • Oxygen Sensitivity : Degradation pathways vary under aerobic vs. anaerobic conditions.

Case Study : A 2024 study reported 90% yield for CuAAC in degassed DMF, while a 2023 study observed 60% yield in aerobic conditions .

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